![molecular formula C10H10BrClO2 B1596286 Ethyl 2-bromo-2-(4-chlorophenyl)acetate CAS No. 5445-25-0](/img/structure/B1596286.png)
Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Overview
Description
Ethyl 2-bromo-2-(4-chlorophenyl)acetate, also known as EBCPA, is a versatile reagent used in organic synthesis. It is a colorless liquid with a pungent odor, and is soluble in most organic solvents. It is used in a variety of reactions, including the synthesis of heterocyclic compounds, the preparation of chiral compounds, and the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Organic Synthesis
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a valuable building block in organic synthesis. It’s used to introduce the 2-bromo-2-(4-chlorophenyl)acetyl moiety into target molecules, which can be pivotal for the synthesis of complex organic compounds . This compound can act as an alkylating agent, facilitating the formation of C-C bonds under various conditions.
Pharmaceutical Research
In medicinal chemistry, this compound finds its use in the synthesis of various pharmacologically active molecules. Its ability to undergo nucleophilic substitution reactions makes it a precursor for the development of new drugs . It can be used to create intermediates that are key in synthesizing compounds with potential therapeutic effects.
Chemical Industry
Ethyl 2-bromo-2-(4-chlorophenyl)acetate plays a role in the chemical industry as an intermediate in the production of dyes, pigments, and other chemical additives . Its reactive bromine atom can be utilized in various chemical transformations, contributing to the manufacturing of a wide range of industrial chemicals.
Agrochemical Research
This ester is used in the development of agrochemicals, including pesticides and herbicides. Its structural moiety can be incorporated into molecules designed to control pests and improve crop yields . Research in this area explores the compound’s potential to contribute to the synthesis of more effective and environmentally friendly agricultural chemicals.
Flavoring Agent Production
While Ethyl 2-bromo-2-(4-chlorophenyl)acetate itself is not directly used as a flavoring agent, its chemical structure allows it to be a precursor in the synthesis of compounds that are used in flavor and fragrance industries . It can be transformed into various esters and compounds that impart desired flavors and aromas.
Cosmetic Industry
In the cosmetic industry, this compound can be used to synthesize ingredients for beauty products. Its derivatives may function as stabilizers or preservatives in cosmetic formulations, ensuring product longevity and efficacy .
Textile Industry
Ethyl 2-bromo-2-(4-chlorophenyl)acetate may be involved in the production of textile chemicals, particularly those that are used in the dyeing process or as finishing agents to enhance fabric properties .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or develop new analytical methods. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography .
Mechanism of Action
Target of Action
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a complex compound with a molecular weight of 277.54 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Similar compounds have been used as alkylating agents in the synthesis of other compounds . Alkylating agents can add an alkyl group to other molecules, which can significantly alter their properties and interactions with other molecules.
Biochemical Pathways
It’s known that alkylating agents can affect various biochemical pathways by modifying the properties of molecules involved in these pathways .
Result of Action
The modification of molecules by alkylating agents can lead to significant changes in their function, potentially leading to various cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly affect the action of many compounds .
properties
IUPAC Name |
ethyl 2-bromo-2-(4-chlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZDSRFJOHLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-(4-chlorophenyl)acetate | |
CAS RN |
5445-25-0 | |
Record name | 5445-25-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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